molecular formula C15H18N2 B11628168 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole

8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole

Cat. No.: B11628168
M. Wt: 226.32 g/mol
InChI Key: FSIGALZTPGKSDE-UHFFFAOYSA-N
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Description

8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole is a complex organic compound with a unique structure that combines elements of pyrimido and carbazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of imino-carbazole with methyl bromoacetate in the presence of a base like sodium hydroxide and a phase transfer catalyst such as tetrabutylammonium bromide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole involves its interaction with molecular targets in biological systems. It has been shown to antagonize the depressant effects of reserpine and tetrabenazine, and to potentiate the central effects of amphetamine and l-dopa . These interactions suggest that the compound may affect neurotransmitter pathways, although the exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole apart from similar compounds is its unique combination of pyrimido and carbazole rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

12-methyl-1,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C15H18N2/c1-10-5-6-14-13(7-10)12-4-2-3-11-8-16-9-17(14)15(11)12/h5-7,11,16H,2-4,8-9H2,1H3

InChI Key

FSIGALZTPGKSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CNCC4C3=C2CCC4

Origin of Product

United States

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